molecular formula C20H19ClN2OS2 B482060 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 421577-87-9

3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B482060
CAS No.: 421577-87-9
M. Wt: 403g/mol
InChI Key: ZZBLITXNMWDFKE-UHFFFAOYSA-N
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Description

3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes an allyl group, a chlorobenzyl sulfanyl moiety, and a tetrahydrobenzothieno ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothieno Ring: The initial step involves the construction of the benzothieno ring system through cyclization reactions.

    Introduction of the Allyl Group: The allyl group is introduced via allylation reactions, often using allyl halides in the presence of a base.

    Attachment of the Chlorobenzyl Sulfanyl Moiety: This step involves the nucleophilic substitution reaction where the chlorobenzyl sulfanyl group is attached to the benzothieno ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorobenzyl sulfanyl moiety, potentially converting it to a benzyl sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the chlorobenzyl sulfanyl group may produce benzyl sulfides.

Scientific Research Applications

3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl sulfanyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS2/c1-2-11-23-19(24)17-15-5-3-4-6-16(15)26-18(17)22-20(23)25-12-13-7-9-14(21)10-8-13/h2,7-10H,1,3-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBLITXNMWDFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Cl)SC4=C2CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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